molecular formula C14H20BBrO4 B6304861 4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester CAS No. 850080-55-6

4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester

Cat. No.: B6304861
CAS No.: 850080-55-6
M. Wt: 343.02 g/mol
InChI Key: SBTXAEGOMZKUTP-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxyphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 850080-55-6 . It has a molecular weight of 343.03 . The IUPAC name for this compound is 2-(4-bromo-2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-12(18-6)10(16)8-11(9)17-5/h7-8H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and various types of CC-bond-formations . One notable reaction is the Suzuki–Miyaura coupling .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .

Future Directions

The future directions for this compound could involve further exploration of its reactivity and potential applications in organic synthesis. For instance, the development of new synthetic methods involving this compound could be a valuable area of research .

Mechanism of Action

Target of Action

It’s structurally similar compound, 2c-b, is known to be a potent agonist of the 5-hydroxytryptamine receptor .

Mode of Action

Boronic esters, including this compound, are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway. This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds.

Pharmacokinetics

It’s worth noting that the susceptibility to hydrolysis of phenylboronic pinacol esters, a class of compounds to which our compound belongs, is known to be influenced by the ph of the environment .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction.

Action Environment

The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of these compounds is known to be considerably accelerated at physiological pH . Therefore, these factors should be carefully controlled when using this compound for pharmacological purposes.

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO4/c1-13(2)14(3,4)20-15(19-13)9-7-12(18-6)10(16)8-11(9)17-5/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXAEGOMZKUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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